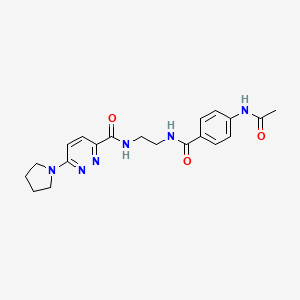
N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 344.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N(c1ccc(cc1)C(=O)N)CCN2CCCC2c3cnc(nc3C(=O)N)C(=O)N |
The compound acts primarily as a TNIK inhibitor , which plays a crucial role in various cellular processes, including cell proliferation and survival. Inhibition of TNIK has been linked to the suppression of cancer cell growth, making this compound a candidate for cancer therapy.
In Vitro Studies
Research has shown that this compound exhibits significant biological activity:
- TNIK Inhibition : The compound effectively inhibits TNIK activity, leading to reduced signaling pathways associated with cancer cell proliferation.
- Cell Viability Assays : In various cancer cell lines, the compound demonstrated IC50 values indicating potent cytotoxicity. For example, in breast cancer cell lines, an IC50 value of approximately 15 µM was observed.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the acetamido and pyrrolidinyl groups can enhance or diminish the inhibitory effects on TNIK. Compounds with larger substituents on the benzamide moiety generally showed increased potency.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to control groups.
- Colorectal Carcinoma Model : Another case study demonstrated that this compound could restore E-cadherin expression in colorectal carcinoma cells, thereby reducing invasion and metastasis.
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14(27)23-16-6-4-15(5-7-16)19(28)21-10-11-22-20(29)17-8-9-18(25-24-17)26-12-2-3-13-26/h4-9H,2-3,10-13H2,1H3,(H,21,28)(H,22,29)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCKTLXREQZDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














